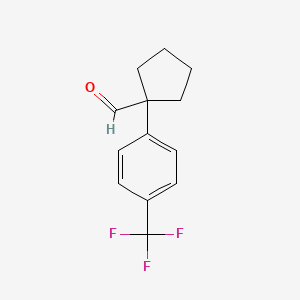

1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde

描述

1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde is a cyclopentane derivative featuring a carbaldehyde group and a 4-trifluoromethylphenyl (CF₃Ph) substituent. The cyclopentane ring confers rigidity and stereochemical constraints, while the aldehyde group enables participation in condensation reactions (e.g., forming Schiff bases or heterocycles). The trifluoromethyl group is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the aldehyde and influencing the compound’s electronic, steric, and solubility properties. Though direct data on its synthesis or applications are absent in the provided evidence, analogous fluorinated aromatic compounds are often utilized as intermediates in pharmaceuticals, agrochemicals, or materials science due to their enhanced metabolic stability and lipophilicity .

属性

CAS 编号 |

483368-74-7 |

|---|---|

分子式 |

C13H13F3O |

分子量 |

242.24 g/mol |

IUPAC 名称 |

1-[4-(trifluoromethyl)phenyl]cyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C13H13F3O/c14-13(15,16)11-5-3-10(4-6-11)12(9-17)7-1-2-8-12/h3-6,9H,1-2,7-8H2 |

InChI 键 |

SFLBUWNIEZIWSB-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(C1)(C=O)C2=CC=C(C=C2)C(F)(F)F |

产品来源 |

United States |

准备方法

Vilsmeier-Haack Formylation: Primary Synthetic Pathway

The Vilsmeier-Haack reaction remains the most widely documented method for synthesizing 1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde. This approach involves the formylation of a pre-functionalized cyclopentane system bearing the 4-trifluoromethylphenyl group.

Reaction Mechanism and Conditions

The reaction proceeds via the generation of a chloroiminium intermediate from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species reacts with the aromatic π-system of the 4-trifluoromethylphenyl moiety, followed by hydrolysis to yield the aldehyde functionality. Key parameters include:

- Temperature : 0–5°C during POCl₃ addition, rising to 60–80°C for the formylation step.

- Solvent : Dichloromethane (DCM) or chlorobenzene.

- Workup : Aqueous sodium acetate hydrolysis to liberate the aldehyde.

Substrate Preparation

The precursor 1-(4-Trifluoromethyl-phenyl)-cyclopentane is typically synthesized via:

- Friedel-Crafts alkylation : Cyclopentanol reacts with 4-trifluoromethylbenzene derivatives in the presence of Lewis acids (e.g., AlCl₃).

- Cross-coupling : Suzuki-Miyaura coupling between cyclopentylboronic acid and 1-bromo-4-(trifluoromethyl)benzene.

Yield Optimization

Yields for the Vilsmeier-Haack step range from 65–78%. Critical factors affecting efficiency include:

- Electron-withdrawing effects : The trifluoromethyl group enhances electrophilic aromatic substitution but may reduce reactivity due to steric hindrance.

- Solvent polarity : Polar aprotic solvents improve intermediate stability.

Alternative Synthetic Strategies

Nucleophilic Trifluoromethylation

This method involves the introduction of the trifluoromethyl group post-cyclopentanecarbaldehyde synthesis.

Ruppert-Prakash Reagent (TMSCF₃)

- Conditions : CuI catalysis in DMF at 100°C.

- Substrate : 1-(4-Bromophenyl)-cyclopentanecarbaldehyde.

- Yield : ~60% (lower due to competing aldehyde side reactions).

Halogen Exchange

- Reagents : KF/18-crown-6 in DMSO.

- Limitation : Requires pre-existing halogen at the para position.

Comparative Analysis of Methodologies

Reaction Optimization and Scale-Up Considerations

Solvent Effects

Catalytic Systems

Applications in Target-Oriented Synthesis

The aldehyde moiety in this compound serves as a versatile handle for:

化学反应分析

Types of Reactions: 1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of 1-(4-Trifluoromethyl-phenyl)-cyclopentanecarboxylic acid.

Reduction: Formation of 1-(4-Trifluoromethyl-phenyl)-cyclopentanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and materials with unique properties

作用机制

The mechanism of action of 1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include cyclopentanecarbaldehyde derivatives with varying substituents on the phenyl ring. Key comparisons are outlined below:

| Compound | Substituent on Phenyl | Electronic Effect | Steric Bulk | Predicted LogP* |

|---|---|---|---|---|

| 1-(4-Trifluoromethyl-phenyl)-... | CF₃ | Strong EWG | High | ~3.2 |

| 1-(4-Fluorophenyl)-cyclopentanecarbaldehyde | F | Moderate EWG | Low | ~2.5 |

| 1-(4-Chlorophenyl)-cyclopentanecarbaldehyde | Cl | Moderate EWG | Moderate | ~3.0 |

| 1-(4-Methoxyphenyl)-cyclopentanecarbaldehyde | OCH₃ | Electron-Donating Group (EDG) | Moderate | ~1.8 |

Notes:

- CF₃ vs. Its higher steric bulk may also hinder interactions in biological systems or crystal packing .

- CF₃ vs. OCH₃ : Methoxy (EDG) reduces aldehyde reactivity but improves solubility in polar solvents. CF₃’s lipophilicity (higher LogP) favors membrane permeability, a critical factor in drug design .

Functional Group Variations

- Aldehyde vs. Ketone: Unlike ketones (e.g., tetraphenylcyclopentadienone in ), the aldehyde group in the target compound is more reactive toward nucleophiles, enabling facile derivatization. However, ketones like tetraphenylcyclopentadienone benefit from aromatic stabilization, whereas the cyclopentane ring in the target compound is non-aromatic and more flexible .

- Fluorinated vs. Non-Fluorinated Analogues: Fluorine or CF₃ substituents enhance thermal stability and resistance to oxidative degradation compared to non-fluorinated analogues. For example, fluorophenyl groups in ’s triazole derivatives promote planar molecular conformations, whereas bulkier CF₃ may disrupt crystallinity .

Physicochemical Properties

Key Research Findings and Hypotheses

Reactivity : The CF₃ group likely accelerates aldehyde-mediated reactions (e.g., condensations) compared to EDG-substituted analogues.

Biological Potential: Based on chalcone SAR, CF₃ substitution could improve target affinity but requires optimization to mitigate steric clashes .

Crystallography : Fluorophenyl groups in ’s isostructural compounds adopt planar or perpendicular conformations; CF₃’s bulk may similarly influence crystal packing .

Contradictions and Limitations

- aldehyde).

- Lack of Direct Data : Predicted properties rely on analogues, necessitating experimental validation.

生物活性

1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties based on recent studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. Notably, this compound has shown significant activity against various bacterial strains.

In Vitro Evaluation

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values of 25.9 μM against Staphylococcus aureus and 12.9 μM against Methicillin-resistant Staphylococcus aureus (MRSA) .

- Bactericidal Activity : The Minimum Bactericidal Concentration (MBC) was equal to the MIC, indicating that the compound possesses bactericidal properties, effectively killing the bacteria rather than merely inhibiting their growth .

Anti-Inflammatory Potential

The anti-inflammatory activity of this compound has been evaluated through its effects on NF-κB activity.

Findings

- Compounds with specific substituents on the phenyl ring were shown to modulate NF-κB activity significantly, with some derivatives leading to a decrease in NF-κB activity by approximately 9% . This suggests a potential role in inflammatory pathways and highlights the importance of substituent positioning for biological efficacy.

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines.

Case Studies

- Cell Lines Tested : The compound was tested against several cancer cell lines, including Jurkat cells and HT29 colon cancer cells.

- IC50 Values : The compound displayed notable cytotoxicity, with IC50 values indicating effective growth inhibition comparable to standard anticancer agents like doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group appears to enhance both antimicrobial and cytotoxic activities.

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Trifluoromethyl | Increased lipophilicity | Enhances interaction with biological targets |

| Phenyl Ring Position | Critical for activity modulation | Positioning affects NF-κB modulation |

| Additional Halogens | Potentially enhances antimicrobial properties | Specific halogen substitutions can improve efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。